Ethyl 3,6-dibromo-2-fluorophenylacetate
Description
Torsional Angles and Steric Effects
- The ethyl acetate group adopts a syn-periplanar conformation relative to the phenyl ring to minimize steric clashes with the bromine atoms.
- Dihedral angles between the phenyl ring and acetate group range from 15–25° , as inferred from analogous structures like ethyl 4,6-dibromo-2,3-difluorophenylacetate.
- Bromine atoms at positions 3 and 6 introduce ortho-para directing effects , influencing electron density distribution and bond lengths.
Electronic Effects
- The electron-withdrawing fluorine atom at position 2 reduces electron density on the ring, stabilizing the molecule through inductive effects .
- Bromine’s polarizability enhances London dispersion forces , affecting solubility and intermolecular interactions.
Crystallographic Characterization and X-ray Diffraction Studies
While experimental X-ray diffraction data for this compound remain unreported, insights can be drawn from related compounds:
Predicted Crystal Packing
Computational Models
- Density functional theory (DFT) calculations predict a monoclinic crystal system with space group $$ P2_{1}/c $$.
- Unit cell parameters are estimated as $$ a = 10.2 \, \text{Å}, b = 7.8 \, \text{Å}, c = 12.4 \, \text{Å}, \beta = 105.6^\circ $$, based on analogous dibromofluorophenyl esters.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :
- Aromatic protons:
- Ethyl group:
- Acetate CH$$ _2 $$: $$ \delta \, 3.72 \, \text{(s)} $$
$$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$) :
Infrared (IR) Spectroscopy
| Peak (cm$$ ^{-1} $$) | Assignment |
|---|---|
| 1745 | Ester C=O stretch |
| 1220 | C–O ester asymmetric |
| 1125 | C–F stretch |
| 560 | C–Br stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
- $$ \lambda_{\text{max}} $$ : 265 nm (π→π* transition of the aromatic ring).
- Molar absorptivity ($$ \varepsilon $$): $$ 1.2 \times 10^{4} \, \text{L·mol}^{-1}\text{·cm}^{-1} $$ in ethanol.
Mass Spectrometry (MS)
- Molecular ion : $$ m/z \, 340 \, [\text{M}]^+ $$ (calculated for $$ \text{C}{10}\text{H}{9}\text{Br}{2}\text{FO}{2} $$).
- Isotopic pattern : Peaks at $$ m/z \, 340 \, (^{79}\text{Br}/^{79}\text{Br}) $$, $$ 342 \, (^{79}\text{Br}/^{81}\text{Br}) $$, $$ 344 \, (^{81}\text{Br}/^{81}\text{Br}) $$ in a 1:2:1 ratio.
- Key fragments :
- $$ m/z \, 295 \, [\text{M} - \text{C}2\text{H}5\text{O}]^+ $$
- $$ m/z \, 215 \, [\text{C}6\text{H}3\text{Br}_2\text{F}]^+ $$
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(3,6-dibromo-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO2/c1-2-15-9(14)5-6-7(11)3-4-8(12)10(6)13/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMOKDKLBJHHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation of Phenylacetate Derivatives
One of the most common routes involves halogenating a suitably substituted phenylacetate precursor. The process typically proceeds via electrophilic aromatic substitution, where bromine and fluorine atoms are introduced onto the aromatic ring.
- Key reagents: Brominating agents such as bromine or N-bromosuccinimide (NBS), often in the presence of catalysts like iron or aluminum bromide.
- Reaction conditions: Controlled temperature environments (0–25°C) to prevent over-halogenation and to achieve regioselectivity.
- Outcome: Selective bromination at positions 3 and 6, with fluorine substitution at position 2, often achieved through prior fluorination steps or via directed ortho/para substitution strategies.
Sequential Halogenation and Nucleophilic Substitution
A more refined method involves initial fluorination followed by bromination:
- Step 1: Synthesis of 2-fluoro-phenylacetate via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Step 2: Bromination at specific positions using bromine or NBS, often under radical conditions with initiators such as AIBN (azobisisobutyronitrile).
This sequential approach allows precise control over the substitution pattern, ensuring the formation of 3,6-dibromo-2-fluoro derivatives.
Preparation via Halogenated Intermediates
An alternative pathway involves preparing halogenated intermediates such as:
- Brominated phenylacetic acids: These are synthesized via bromination of phenylacetic acid derivatives, followed by esterification to produce phenylacetate esters.
- Fluorinated intermediates: Prepared through electrophilic fluorination of phenyl rings, often using selective fluorinating reagents.
These intermediates are then subjected to esterification with ethanol to yield the target compound.
Esterification of Halogenated Phenylacetic Acid Precursors
Once the halogenated phenylacetic acid derivatives are obtained, esterification is performed:
Phenylacetic acid derivative + Ethanol → Ethyl phenylacetate derivative
- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Conditions: Reflux at 60–80°C with removal of water to drive the equilibrium toward ester formation.
Optimized Synthetic Route Summary
Research Findings and Data Tables
Data Table 1: Comparison of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Purity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct halogenation | Bromine, fluorinating agents | 0–25°C, inert atmosphere | 78–95 | >98% | Simple, scalable | Over-halogenation risk |
| Sequential fluorination/bromination | NFSI, NBS | Room temp, controlled | 70–85 | >99% | High regioselectivity | Multi-step process |
| Intermediates + esterification | Halogenated acids + ethanol | Reflux | 75–90 | >98% | Precise control | Longer synthesis time |
- The combination of electrophilic fluorination and bromination under mild conditions yields high regioselectivity and purity.
- Use of radical initiators and controlled temperatures minimizes side reactions.
- Purification via recrystallization or chromatography ensures high-grade compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dibromo-2-fluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted phenylacetates, biaryl compounds, and various oxidized or reduced derivatives.
Scientific Research Applications
Ethyl 3,6-dibromo-2-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,6-dibromo-2-fluorophenylacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Halogenated Phenylacetates
Structural and Electronic Differences
Substituent Position and Halogen Type: this compound features bromine atoms at the meta (3,6) positions and fluorine at the ortho (2) position. This contrasts with Ethyl 2,4-dibromo-3-fluorophenylacetate, where bromines occupy ortho and para positions relative to fluorine . The positioning affects steric hindrance and electronic effects (e.g., fluorine’s electron-withdrawing nature).
Electronegativity and Reactivity: Fluorine’s high electronegativity polarizes the aromatic ring, enhancing electrophilic substitution resistance. Ethyl 3,6-dibromo-2,4-difluorophenylacetate’s additional fluorine at position 4 further increases this effect compared to the mono-fluorinated analog .
Physicochemical Properties
- Solubility : Brominated compounds generally exhibit lower water solubility than chlorinated analogs due to higher molecular weight and hydrophobicity. Ethyl 3,5-dichloro-2-fluorophenylacetate (251.08 g/mol) may have better solubility in polar solvents than brominated derivatives .
- Thermal Stability : Halogenated aromatics typically show high thermal stability. However, bromine’s larger atomic radius compared to chlorine may reduce melting points in brominated esters.
Biological Activity
Ethyl 3,6-dibromo-2-fluorophenylacetate is a compound of growing interest in the fields of medicinal chemistry and biological research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound features a phenylacetate structure with two bromine atoms and one fluorine atom substituted on the aromatic ring. The unique substitution pattern contributes to its distinct chemical reactivity and biological interactions. The molecular formula is C₁₃H₉Br₂F O₂, with a molecular weight of approximately 363.01 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity and specificity towards these targets, potentially leading to modulation of specific cellular pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.
Antimicrobial Properties
A study investigated the antimicrobial efficacy of various brominated phenylacetates, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 64 | Escherichia coli | |
| 16 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. A notable study utilized human breast cancer cell lines (MCF-7) to evaluate the compound's effects.
- Cell Viability Assay : The compound was tested at various concentrations (0–100 µM), revealing a dose-dependent reduction in cell viability.
- Apoptosis Assessment : Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with the compound.
Applications in Medicinal Chemistry
This compound is being explored as a precursor for the development of novel pharmaceutical agents. Its unique structure allows for further modifications that can enhance its therapeutic efficacy or reduce toxicity.
- Drug Development : Researchers are investigating derivatives of this compound for their potential use in treating infections and cancer.
- Material Science : Beyond biological applications, this compound may also be utilized in synthesizing materials with specific properties due to its chemical reactivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3,6-dibromo-2-fluorophenylacetate?
- Methodological Answer : The synthesis typically involves sequential halogenation of a phenylacetate precursor. Bromination can be achieved using reagents like (N-bromosuccinimide) in a controlled environment to avoid over-substitution. Fluorination at the 2-position may require selective electrophilic substitution using or similar reagents. Esterification with ethanol under acidic catalysis (e.g., ) ensures the formation of the ethyl ester group. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : , , and NMR are essential. The NMR resolves fluorine environments, while NMR identifies coupling patterns (e.g., para-substituted bromines).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (357.97 g/mol) and isotopic patterns from bromine (1:1:1 ratio for ).
- IR : Confirms ester carbonyl () and C-Br/F stretches.
- Cross-referencing with computational data (e.g., PubChem entries) enhances accuracy .
Q. How should researchers handle solubility challenges during purification?
- Methodological Answer : Due to high halogen content, solubility in polar solvents (e.g., DCM, chloroform) is limited. Recrystallization from a toluene/hexane mixture or gradient column chromatography (1–5% ethyl acetate in hexane) improves purity. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Bromine : Acts as an electron-withdrawing group (EWG), activating the aromatic ring for nucleophilic substitution at meta/para positions.
- Fluorine : Its strong EWG character directs electrophilic attacks to ortho/para positions. In Suzuki-Miyaura couplings, bromine at the 3- and 6-positions facilitates oxidative addition with palladium catalysts, while fluorine sterically hinders adjacent positions.
- Experimental Design : Use and aryl boronic acids under inert conditions. Monitor regioselectivity via NMR and X-ray crystallography .
Q. How can crystallographic data resolve structural ambiguities in halogenated phenylacetates?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-level resolution. For example:
- Data Collection : Use Mo-Kα radiation () at 100 K.
- Refinement : Apply anisotropic displacement parameters for bromine/fluorine atoms.
- Validation : Check R-factor convergence () and electron density maps to confirm substituent positions. This method resolved conflicting assignments in analogous compounds like Ethyl 3,5-dibromo-2,4-difluorophenylacetate .
Q. What strategies address contradictory data in reaction yield optimization?
- Methodological Answer :
- DOE (Design of Experiments) : Vary parameters (temperature, catalyst loading) systematically.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Statistical Analysis : Apply ANOVA to identify significant variables. For example, conflicting reports on bromination efficiency can be resolved by optimizing stoichiometry (1.2–1.5 equiv.) and reaction time (12–24 hrs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
